![molecular formula C20H17F2NO4 B12306415 rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis](/img/structure/B12306415.png)
rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis
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Overview
Description
The compound rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis is a synthetic organic molecule characterized by a cyclopropane ring substituted with a difluoromethyl group and a carboxylic acid group. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group makes it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a difluorocarbene precursor.
Introduction of the Fmoc group: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex molecules, particularly in the field of peptide synthesis due to the presence of the Fmoc protecting group.
Biology
In biological research, it can be used to study the effects of difluorinated compounds on biological systems, particularly in enzyme inhibition studies.
Medicine
In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors or as building blocks for drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, particularly those requiring precise structural features.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then interact with enzyme active sites, potentially inhibiting their activity. The difluoromethyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, trans
- rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis
Uniqueness
The unique aspect of This compound lies in its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. The difluoromethyl group also imparts unique chemical properties, such as increased stability and reactivity, compared to non-fluorinated analogs.
Biological Activity
The compound rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis is a synthetic organic molecule notable for its unique structural features, including a cyclopropane ring, difluoromethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and biochemistry.
- Molecular Formula : C20H17F2NO4
- Molecular Weight : 373.3 g/mol
- IUPAC Name : 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
- CAS Number : 2679805-19-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in various biological pathways. The Fmoc group can be cleaved under basic conditions to reveal a free amino group that may engage with enzyme active sites, potentially inhibiting their activity. The difluoromethyl group enhances the compound's stability and reactivity through hydrophobic interactions and hydrogen bonding.
Enzyme Inhibition Studies
Recent studies have highlighted the potential of rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid in enzyme inhibition:
- Inhibition of Proteases : The compound has shown promise in inhibiting serine proteases, which play crucial roles in various physiological processes. The presence of the difluoromethyl group appears to enhance binding affinity due to increased hydrophobic interactions.
- Antimicrobial Activity : Preliminary evaluations indicate potential antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds. In vitro studies have demonstrated that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. Additionally, animal studies indicate no significant structural toxicity in vital organs when administered at high doses (up to 2000 mg/kg) .
Case Studies
Several case studies have explored the biological applications of this compound:
- Case Study 1 : A study investigated the larvicidal activity against Aedes aegypti, indicating that structurally similar compounds within the same class exhibited varying degrees of effectiveness. The results suggest that modifications in substituents can significantly impact biological activity .
- Case Study 2 : Another research focused on the synthesis of peptide derivatives using this compound as an intermediate. The findings demonstrated that the Fmoc protecting group allows for selective coupling reactions in peptide synthesis, enhancing yield and purity .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Activity | Notes |
---|---|---|---|
rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid | C20H17F2NO4 | Enzyme inhibitor | Low cytotoxicity |
rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid | C22H23NO4 | Moderate antimicrobial | Requires further study |
Properties
Molecular Formula |
C20H17F2NO4 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)16(17(20)18(24)25)9-23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,23,26)(H,24,25) |
InChI Key |
KJOJGAVETXJSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4C(C4(F)F)C(=O)O |
Origin of Product |
United States |
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